molecular formula C8H16ClNO B2878862 {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride CAS No. 2089255-97-8

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride

Cat. No.: B2878862
CAS No.: 2089255-97-8
M. Wt: 177.67
InChI Key: VXYWNLKAEKEQFZ-UHFFFAOYSA-N
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Description

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a spirocyclic compound featuring a bicyclic structure with 3- and 4-membered rings fused at a single spiro atom. The 5-oxa designation indicates an oxygen atom within the 4-membered ring, while the methanamine group (-CH2NH2) is attached at the 6-position of the spiro system. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

5-oxaspiro[3.4]octan-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-6-7-2-5-8(10-7)3-1-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWNLKAEKEQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for {5-Oxaspiro[3.4]octan-6-yl}methanamine Hydrochloride

Iodocyclization for Spirocyclic Core Formation

The synthesis begins with the construction of the 6-oxaspiro[3.4]octane core via iodocyclization. A precursor alcohol is treated with iodine (3.0 equiv) and sodium bicarbonate (3.0 equiv) in acetonitrile at 0°C, followed by gradual warming to room temperature. This exothermic reaction proceeds via electrophilic iodination, forming the spirocyclic iodide intermediate. The crude product is purified by distillation, yielding a brown oil (91%). Key advantages of this method include high regioselectivity and scalability to multi-gram quantities.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether. This step achieves a 90% yield of this compound as a hygroscopic white solid. Critical parameters include strict moisture control and stoichiometric HCl addition to prevent over-acidification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Iodocyclization : Acetonitrile outperforms dichloromethane or tetrahydrofuran due to its polarity, which stabilizes the transition state. Reactions conducted below 0°C minimize side products like diiodinated species.
  • Amine Formation : DMSO enhances nucleophilicity in substitution reactions, but prolonged heating (>24 hours) leads to decomposition. Optimal results are obtained at 80°C for 12 hours.

Stoichiometric Considerations

Excess iodine (3.0 equiv) ensures complete conversion of the alcohol precursor, while substoichiometric amounts result in unreacted starting material. For hydrochloride formation, a 1:1 molar ratio of amine to HCl prevents residual free base contamination.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CD3OD) :
  • δ 3.96 (m, 1H, OCH2)
  • δ 3.31–3.17 (m, 2H, CH2NH2)
  • δ 2.69–2.48 (m, 4H, spiro-CH2)
  • δ 2.28 (dd, J = 12.9 Hz, 1H, CHNH2)
High-Resolution Mass Spectrometry (HRMS) :
  • Calculated for C8H14ClNO: 183.0784 [M+H]+
  • Observed: 183.0786 [M+H]+

Purity and Yield Metrics

Step Yield (%) Purity (HPLC)
Iodocyclization 91 98.5
Amine Formation 85 97.2
Hydrochloride Salt 90 99.1

Comparative Analysis of Alternative Routes

A patent-pending method employs ring-opening methylation of 6-oxaspiro[2.5]octane-5,7-dione with methylmagnesium bromide, followed by reductive amination. While this route avoids iodinated intermediates, it requires cryogenic conditions (−78°C) and achieves lower overall yields (72%). The iodocyclization approach remains superior for industrial-scale synthesis due to milder conditions and higher reproducibility.

Challenges and Mitigation Strategies

  • Hygroscopicity : The hydrochloride salt rapidly absorbs moisture, necessitating storage under argon or nitrogen.
  • Byproduct Formation : Residual iodine in the iodocyclization step is removed via sodium thiosulfate washes.
  • Scale-Up Limitations : Exothermic risks during iodocyclization are mitigated by slow iodine addition and jacketed reactor cooling.

Chemical Reactions Analysis

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Insights

Spiro Ring System Variations: The [3.4] spiro system in the target compound provides a balance between ring strain (3-membered ring) and conformational flexibility (4-membered oxetane-like ring). The [2.4]heptane derivative () exhibits greater steric hindrance due to smaller rings, which may limit its utility in reactions requiring spatial accessibility .

Substituent Effects :

  • Ethylamine derivatives (e.g., 2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine HCl) exhibit higher lipophilicity (logP ~1.2 estimated) compared to methanamine analogues, influencing membrane permeability .
  • Azaspiro compounds (e.g., ) introduce nitrogen atoms, altering electronic properties and enabling hydrogen bonding, which is critical for receptor binding .

Stereochemical Considerations: Non-spiro compounds like (R)-(1-Tetrahydrofuran-3-yl)MethanaMine HCl () highlight the role of stereochemistry in biological activity, though their non-spiro structures lack the rigidity of bicyclic systems .

Biological Activity

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a novel compound characterized by its unique spirocyclic structure, which consists of a spiro linkage formed by two rings connected through an oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the methanamine group enhances its chemical reactivity, making it a subject of interest for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H15ClN2O, with a molecular weight of approximately 178 Da. The spirocyclic structure contributes to its unique interactions with biological targets, potentially influencing various biochemical pathways.

PropertyValue
Molecular FormulaC8H15ClN2O
Molecular Weight178 Da
StructureSpirocyclic
SolubilitySoluble in water

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The methanamine group is known to form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its bioactivity. This interaction may lead to the modulation of various biochemical pathways, contributing to its observed antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be useful in developing new antibiotics.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various pathogens
AnticancerInhibits cancer cell proliferation

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anticancer Research : A study evaluating the effect of this compound on human cancer cell lines revealed a dose-dependent reduction in cell viability. The compound induced apoptosis in cancer cells, suggesting a mechanism that warrants further investigation for therapeutic applications.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the methanamine group via reductive amination or similar techniques.

Table 3: Synthetic Routes

StepReaction Conditions
CyclizationAcidic or basic conditions
AminationReductive amination

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